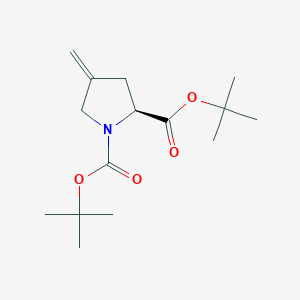
tert-butyl N-Boc-4-methylene-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-Boc-4-methylene-L-prolinate is a compound of significant interest in organic chemistry. It is a derivative of proline, an amino acid, and features protective groups that make it useful in various synthetic applications. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) and tert-butyl ester groups, which are commonly used as protecting groups in peptide synthesis and other organic reactions.
Métodos De Preparación
The synthesis of tert-butyl N-Boc-4-methylene-L-prolinate typically involves the protection of the amino group of proline with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . Industrial production methods may employ flow microreactor systems for a more efficient and sustainable synthesis .
Análisis De Reacciones Químicas
tert-butyl N-Boc-4-methylene-L-prolinate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or tert-butyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Aplicaciones Científicas De Investigación
tert-butyl N-Boc-4-methylene-L-prolinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl N-Boc-4-methylene-L-prolinate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl ester group similarly protects the carboxyl group. The deprotection of these groups is typically achieved through acid-catalyzed cleavage, which involves protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation .
Comparación Con Compuestos Similares
tert-butyl N-Boc-4-methylene-L-prolinate can be compared with other similar compounds, such as:
N-Boc-protected amino acids: These compounds also feature the Boc group for amino protection but may have different ester groups or side chains.
tert-Butyl esters of other amino acids: These compounds have the tert-butyl ester group but may lack the Boc protection on the amino group.
Carbobenzoxy (Cbz) protected amino acids: These compounds use the Cbz group instead of Boc for amino protection and are cleaved by catalytic hydrogenation.
The uniqueness of this compound lies in its dual protection, which provides stability and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(12(17)19-14(2,3)4)16(9-10)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3/t11-/m0/s1 |
Clave InChI |
YGOWHMIOSLSPJC-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



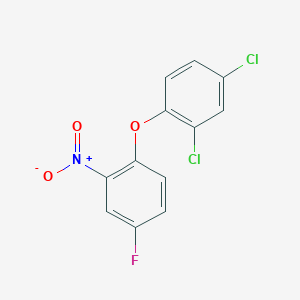
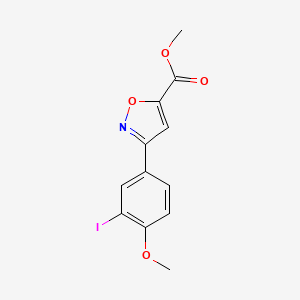
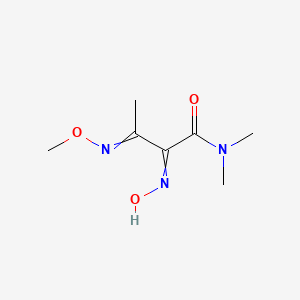
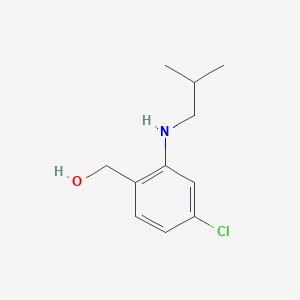
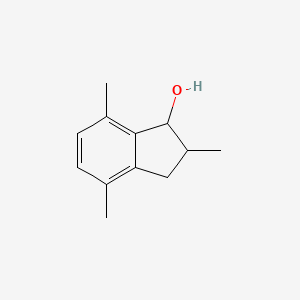
![4-[(4-Methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylic acid](/img/structure/B8307783.png)
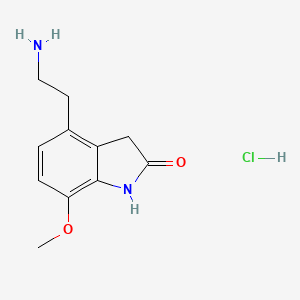
![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)
![3-[2-(Trifluoromethyl)phenyl]prop-2-enoyl chloride](/img/structure/B8307813.png)
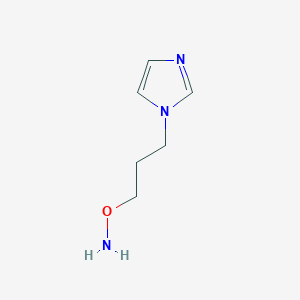
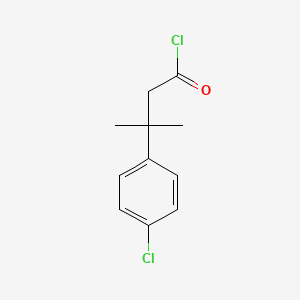
![3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B8307833.png)
![8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine](/img/structure/B8307840.png)
